molecular formula C16H17NO3S B6629575 (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid

Cat. No. B6629575
M. Wt: 303.4 g/mol
InChI Key: ANLLSPNGPWNBID-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. Also known as PTP1B inhibitor, this compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid has been extensively studied for its potential applications in the treatment of various diseases, including diabetes, obesity, and cancer. One of the main targets of this compound is the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling, glucose homeostasis, and energy metabolism. By inhibiting PTP1B activity, (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid can enhance insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. Moreover, this compound has been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid involves the inhibition of PTP1B activity by binding to its active site. PTP1B is a negative regulator of insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1), which leads to the attenuation of downstream signaling events. By blocking PTP1B activity, (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid can enhance insulin signaling and promote glucose uptake in insulin-sensitive tissues, such as muscle and adipose tissue. This compound can also activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), which are involved in the regulation of energy metabolism and lipid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid depend on the dose, duration, and route of administration. In animal studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in obese and diabetic models. Moreover, (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid can reduce body weight, adiposity, and hepatic steatosis in high-fat diet-induced obese mice. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects by suppressing the production of pro-inflammatory cytokines and reactive oxygen species.

Advantages and Limitations for Lab Experiments

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid has several advantages for lab experiments, such as its high potency, specificity, and selectivity for PTP1B inhibition. This compound can be easily synthesized and purified using standard organic chemistry techniques. However, there are also some limitations to the use of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid in lab experiments, such as its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. Moreover, the effects of this compound may vary depending on the experimental conditions and the animal model used.

Future Directions

There are several future directions for the research on (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid. One of the main areas of interest is the development of more potent and selective PTP1B inhibitors with improved pharmacological properties and fewer side effects. Another direction is the investigation of the molecular mechanisms underlying the effects of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid on energy metabolism, inflammation, and cancer. Moreover, the potential applications of this compound in human clinical trials need to be further explored to assess its safety and efficacy in the treatment of metabolic and oncological disorders.

Synthesis Methods

The synthesis of (2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid involves the reaction of (R)-3-amino-2-hydroxypropionic acid with 3-thiopheneacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with phenylisocyanate to obtain the final product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.

properties

IUPAC Name

(2R)-3-phenyl-2-(3-thiophen-2-ylpropanoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15(9-8-13-7-4-10-21-13)17-14(16(19)20)11-12-5-2-1-3-6-12/h1-7,10,14H,8-9,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLLSPNGPWNBID-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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